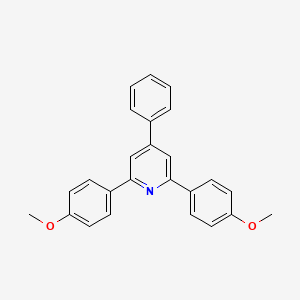

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

50553-98-5 |

|---|---|

Molecular Formula |

C25H21NO2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)-4-phenylpyridine |

InChI |

InChI=1S/C25H21NO2/c1-27-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(26-24)20-10-14-23(28-2)15-11-20/h3-17H,1-2H3 |

InChI Key |

ZYLQVINIAYLNIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for 2,6 Bis 4 Methoxyphenyl 4 Phenylpyridine

Retrosynthetic Disconnection Analysis of the 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules. For this compound, several disconnection strategies can be envisioned to break down the target molecule into simpler, more readily available starting materials.

Disconnection of the Pyridine (B92270) Ring: A common approach involves the disassembly of the central pyridine ring. This can be achieved by cleaving the C-C and C-N bonds, leading to acyclic precursors. For instance, a double disconnection of the C2-C3 and C5-C6 bonds points towards a 1,5-dicarbonyl compound, specifically 1,5-bis(4-methoxyphenyl)-3-phenyl-1,5-pentanedione, and an ammonia (B1221849) source. This strategy forms the basis of the Hantzsch pyridine synthesis and its variations.

Disconnection from a Pyridine Core: An alternative retrosynthesis involves disconnecting the aryl substituents from a pre-existing pyridine ring. This approach would start with a di- or tri-halogenated pyridine, such as 2,6-dichloro- or 2,6-dibromo-4-phenylpyridine, and introduce the 4-methoxyphenyl (B3050149) groups via cross-coupling reactions.

Component-Based Disconnection: A third strategy, reminiscent of the Kröhnke synthesis, breaks the molecule down into three key components: two equivalents of an acetophenone (B1666503) derivative and one equivalent of an aldehyde. In this case, the precursors would be two molecules of 4-methoxyacetophenone and one molecule of benzaldehyde (B42025), which condense with a nitrogen source to form the pyridine ring.

Classical Pyridine Annulation Strategies Adapted for Polyaromatic Substitutions

Several classical named reactions for pyridine synthesis have been successfully adapted for the construction of sterically demanding, polyaromatic systems like this compound.

Modified Hantzsch Pyridine Synthesis Approaches for Sterically Hindered Systems

The Hantzsch pyridine synthesis is a versatile method that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org For the synthesis of triarylpyridines, this method can be modified to accommodate the steric bulk of the aryl groups. While the classic Hantzsch synthesis often leads to dihydropyridines that require a subsequent oxidation step to form the pyridine ring, modern variations often achieve this in a one-pot procedure. wikipedia.orgorganic-chemistry.org However, the Hantzsch reaction can have drawbacks, including harsh reaction conditions and relatively low yields. wikipedia.org For sterically hindered aldehydes, such as those with ortho-substituents, the reaction may yield unexpected products. nih.govresearchgate.net

Kröhnke Pyridine Synthesis Utilizing Pyridinium Ylide Intermediates

The Kröhnke pyridine synthesis is a highly effective method for preparing highly functionalized pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org This method is particularly well-suited for the synthesis of poly-aryl systems and tolerates a wide range of substituents on the aryl rings. wikipedia.org The reaction proceeds through a cascade of reactions including a Michael addition and a subsequent condensation and cyclization. rsc.org The Kröhnke methodology has been utilized in various synthetic strategies, including solvent-free approaches, to generate a diverse library of poly-aryl pyridines. wikipedia.org

Chichibabin Pyridine Synthesis and its Variations for Symmetrical Substitution

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes and ketones with ammonia or an ammonium salt to form pyridines. wikipedia.org For the synthesis of 2,4,6-triarylpyridines, a common variation involves the one-pot, three-component coupling of an aryl aldehyde, an acetophenone, and ammonium acetate. tandfonline.comsemanticscholar.org This method has been improved by the use of various catalysts, such as cobalt(II) chloride hexahydrate, which can lead to excellent yields under solvent-free conditions. tandfonline.comsemanticscholar.orgrsc.org While the classical Chichibabin synthesis often suffers from low yields, modern modifications have made it a more efficient and environmentally friendly route to tri-substituted pyridines. wikipedia.orgrsc.org One documented synthesis of this compound utilizes the condensation of benzaldehyde and 4-methoxyacetophenone with ammonia, catalyzed by boron trifluoride etherate under microwave irradiation. nih.gov

Contemporary Catalytic Approaches for the Construction of this compound

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. The construction of the this compound framework can be effectively achieved using transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) on Pyridine Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and has been extensively used in the synthesis of biaryls and hetero-biaryls. nih.govbohrium.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or sulfonate in the presence of a palladium catalyst and a base. nih.govbohrium.com For the synthesis of this compound, a suitable precursor would be a 2,6-dihalo-4-phenylpyridine. This precursor could then be coupled with two equivalents of (4-methoxyphenyl)boronic acid to afford the final product. While highly effective, these reactions can sometimes require chromatographic purification to separate the product from the catalyst and byproducts. sci-hub.se The development of efficient catalysts has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like 2-pyridyl nucleophiles. nih.gov

The Negishi coupling, which utilizes organozinc reagents, provides an alternative but equally powerful method for C-C bond formation and could also be employed for the synthesis of this triarylpyridine.

Multicomponent Reaction (MCR) Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product, are highly valued for their efficiency and atom economy in constructing complex molecules like substituted pyridines. rasayanjournal.co.intaylorfrancis.com The classical Hantzsch pyridine synthesis is a foundational example of a [2+2+1+1] approach to the pyridine nucleus. taylorfrancis.compharmaguideline.com

For the specific synthesis of this compound, a one-pot condensation reaction serves as a prime example of an efficient MCR strategy. This method involves the reaction of benzaldehyde, 4-methoxyacetophenone, and a source of ammonia, catalyzed by boron trifluoride etherate. nih.gov The reaction proceeds under solvent-free conditions with microwave irradiation, yielding the target compound efficiently. nih.govnih.gov This approach is advantageous as it simplifies the synthetic process, reduces waste by eliminating intermediate isolation steps, and often shortens reaction times. nih.gov General MCR strategies for pyridine synthesis often leverage various disconnections, such as the [3+2+1] approach, to allow for the modular and flexible construction of diverse pyridine derivatives. taylorfrancis.comacs.orgnih.gov

Organocatalytic Routes to Substituted Pyridines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for synthesizing substituted pyridines. researchgate.net While specific organocatalytic syntheses for this compound are not prominently documented, general methodologies for related structures highlight the potential of this approach.

One notable strategy involves the use of amino acids, such as L-proline, which can catalyze the formation of 2,6-diarylpyridines through a process involving decarboxylation and C(sp³)-H bond functionalization. researchgate.net Another innovative organocatalytic method employs a dithiophosphoric acid under photochemical conditions. acs.orgnih.gov This catalyst performs multiple roles: as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the functionalization of the pyridine ring. acs.orgnih.gov Such routes are significant as they avoid residual trace metals in the final product and often proceed under mild conditions.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, catalyst, temperature, and pressure.

Impact of Solvent Systems on Reaction Kinetics and Selectivity

The selection of a solvent system can profoundly influence reaction outcomes. For the synthesis of this compound, a particularly effective method is conducted under solvent-free conditions. nih.govnih.gov This approach enhances reaction kinetics by maximizing reactant concentration and aligns with green chemistry principles by reducing solvent waste. rasayanjournal.co.in

In more general pyridine syntheses, theoretical studies suggest that solvent polarity can be a determining factor. For instance, in the synthesis of pyridine from pyrylium (B1242799) salts, reactions in less polar solvents like ethanol (B145695) were found to be thermodynamically more favorable than in highly polar solvents like water. unjani.ac.id The development of "green solvents," such as deep eutectic solvents, also offers environmentally benign alternatives for related heterocyclic syntheses. asianpubs.org

Table 1: Comparison of Solvent Approaches in Pyridine Synthesis

| Parameter | Solvent-Free System | Solvent-Based System |

|---|---|---|

| Reaction Kinetics | Typically faster due to high reactant concentration. | Dependent on solvent's ability to dissolve reactants and stabilize transition states. |

| Selectivity | Can be high; may be influenced by the physical state of reactants. | Can be tuned by selecting solvents that favor a specific reaction pathway. |

| Work-up | Often simpler, with direct isolation of the product. | Requires solvent removal and potentially more complex purification. |

| Environmental Impact | Minimal waste from solvents. | Contributes to chemical waste; potential for environmental harm depending on the solvent. |

Selection and Performance of Catalytic Species and Ligands

The catalyst is a cornerstone of the synthesis of this compound. In a documented multicomponent synthesis, boron trifluoride etherate (BF₃·OEt₂) is used. nih.gov As a Lewis acid, it activates the carbonyl groups of benzaldehyde and 4-methoxyacetophenone, facilitating the condensation and subsequent cyclization steps.

The broader field of pyridine synthesis employs a wide array of catalytic systems. Lewis acids are commonly used to facilitate condensation reactions. mdpi.com Transition metal catalysts, including those based on palladium, copper, and nickel, are also widely used, particularly in cross-coupling reactions to build the substituted pyridine scaffold. organic-chemistry.orgsci-hub.se The choice of ligands in these metallic systems is crucial for controlling reactivity and selectivity. For instance, pyridine-based ligands themselves can be integral components of catalysts used in various organic transformations. biosynce.com

Influence of Temperature and Pressure on Reaction Progress

Temperature and pressure are fundamental parameters that control reaction rates and pathways. The synthesis of this compound has been successfully achieved using microwave irradiation (375 W for 3 minutes). nih.govnih.gov Microwave heating provides rapid and efficient energy transfer, leading to localized high temperatures that can dramatically accelerate the reaction, often reducing reaction times from hours to minutes. nih.gov

General studies on pyridine synthesis show a clear correlation between temperature and yield. For example, the thermo-catalytic conversion of glycerol (B35011) to pyridines shows that yield is highly dependent on temperature, with an optimal temperature of 550 °C identified for a specific zeolite catalyst system. rsc.org While moderate increases in temperature typically enhance reaction rates, extreme conditions can be detrimental. High-pressure studies on related heterocyclic compounds like pyrimidine (B1678525) indicate that excessive pressure (e.g., above 15.5 GPa) can induce irreversible chemical changes, including ring-opening, rather than facilitating the desired synthesis. aip.org

Table 2: Effect of Temperature and Pressure on Pyridine Synthesis

| Parameter | Effect on Reaction | Example Condition for this compound |

|---|---|---|

| Temperature | Increases reaction rate. Can influence selectivity and by-product formation. | Microwave irradiation (375 W) leads to rapid heating, enhancing reaction speed. nih.gov |

| Pressure | Can influence reaction rates and equilibria, particularly for gas-phase reactions. | Typically performed at atmospheric pressure. |

| Extreme Conditions | Very high temperatures can lead to decomposition. Very high pressures can cause ring-opening. aip.org | Not applicable for the standard synthesis. |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound via a one-pot, solvent-free, microwave-assisted multicomponent reaction is an excellent illustration of these principles in practice. nih.govnih.gov

Atom Economy and Waste Prevention : Multicomponent reactions inherently maximize atom economy by incorporating most or all atoms from the reactants into the final product, which aligns with the first principle of green chemistry. rasayanjournal.co.in

Use of Safer Solvents and Auxiliaries : The solvent-free nature of the synthesis eliminates the need for potentially hazardous organic solvents, preventing pollution and simplifying product work-up. nih.govnih.gov

Catalysis : Employing a catalyst (boron trifluoride etherate) in small amounts is preferable to using stoichiometric reagents, further reducing waste. nih.gov

These aspects demonstrate a concerted effort to develop synthetic routes that are not only efficient but also environmentally benign. biosynce.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Methoxyacetophenone |

| Boron trifluoride etherate |

| L-proline |

| Dithiophosphoric acid |

| Pyridine |

| Pyrimidine |

| Pyrylium salt |

| Ethanol |

| Water |

| Palladium |

| Copper |

| Nickel |

Atom Economy and E-Factor Considerations for Sustainable Production

In the pursuit of green and sustainable chemistry, atom economy and the Environmental Factor (E-factor) are critical metrics for evaluating the efficiency and environmental impact of a synthetic process. nih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product, while the E-factor quantifies the amount of waste generated relative to the product. nih.govyoutube.com

For the synthesis of this compound via the common one-pot condensation of benzaldehyde, 4-methoxyacetophenone, and ammonium acetate, the theoretical atom economy can be calculated. Ideally, in an addition or cycloaddition reaction, all atoms from the starting materials are incorporated into the product, resulting in 100% atom economy. scranton.edunih.gov However, condensation reactions, like the Chichibabin pyridine synthesis, inherently produce byproducts, in this case, water, which lowers the atom economy.

The E-factor provides a more holistic view of the process's environmental footprint by accounting for all waste, including solvent losses, catalyst-related waste, and byproducts from work-up procedures. For many fine chemical and pharmaceutical syntheses, E-factors can be high, often between 5 and 100, indicating that a significant amount of waste is produced for each kilogram of product. nih.gov Efforts to improve these metrics for the synthesis of this compound focus on developing catalytic systems that maximize yield and selectivity, minimizing the use of stoichiometric reagents, and employing efficient purification techniques to reduce solvent and material loss.

Table 1: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | High (approaching 100%) | Measures the efficiency of reactant atom incorporation into the final product. scranton.edu |

| E-Factor | Total mass of waste (kg) / Mass of product (kg) | Low (approaching 0) | Quantifies the amount of waste generated, providing a direct measure of environmental impact. nih.gov |

| Reaction Yield | (Actual yield / Theoretical yield) x 100 | High (approaching 100%) | Indicates the practical efficiency of a chemical reaction. youtube.com |

Implementation of Solvent-Free or Environmentally Benign Reaction Media

A significant contributor to the environmental impact of chemical synthesis is the use of volatile, often hazardous, organic solvents. Consequently, a major focus of green chemistry is the development of syntheses that operate under solvent-free conditions or in environmentally benign media. derpharmachemica.com

Solvent-free synthesis of 2,4,6-triarylpyridines, including this compound, has been successfully achieved using various catalysts. orgchemres.orgresearchgate.nettandfonline.com These reactions are often promoted by microwave irradiation, which can lead to shorter reaction times and improved yields. ias.ac.innih.gov For instance, the one-pot condensation of benzaldehydes, acetophenones, and ammonium acetate can be performed without a solvent, significantly reducing waste. tandfonline.com

When a solvent is necessary, greener alternatives are sought. Polyethylene glycol (PEG-400) has been used as a recyclable and environmentally friendly reaction medium for the synthesis of 2,4,6-triarylpyridines. derpharmachemica.com Deep eutectic solvents (DES), such as a mixture of glucose and urea, represent another class of green solvents that have been effectively used in the synthesis of related heterocyclic compounds. asianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive. The use of water as a solvent is also highly desirable, although challenges with reactant solubility can arise.

Table 2: Comparison of Reaction Conditions for Triarylpyridine Synthesis

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Nanocrystalline MgAl2O4 | Solvent-free | Varies | High | ias.ac.in |

| Conventional Heating | CoCl2·6H2O | Solvent-free | 4 hours | up to 90% | tandfonline.com |

| Conventional Heating | PPA-SiO2 | Solvent-free | Short | High | researchgate.net |

| Conventional Heating | ZSM-5 | Solvent-free | Varies | Good to Excellent | tandfonline.com |

| Conventional Heating | NaOH | PEG-400 | Varies | Good | derpharmachemica.com |

| Microwave Irradiation | BF3-OEt2 | None specified | Short | Excellent | researchgate.net |

Strategies for Catalyst Recovery and Reusability

The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recover and reuse the catalyst, especially when precious or toxic metals are involved. For the synthesis of this compound and its analogs, significant research has been directed towards developing recyclable catalytic systems. orgchemres.orgresearchgate.nettandfonline.com

Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture by simple filtration. researchgate.net Examples of reusable heterogeneous catalysts for triarylpyridine synthesis include:

Silica-supported polyphosphoric acid (PPA-SiO2): This solid acid catalyst has been shown to be effective under solvent-free conditions and can be recycled multiple times without a significant loss of activity. researchgate.net

Zeolites (e.g., ZSM-5): These microporous aluminosilicates are robust and reusable heterogeneous catalysts that promote the reaction efficiently. tandfonline.com

Nanocrystalline MgAl2O4: This novel heterogeneous nanocatalyst demonstrates high activity and can be easily recovered and reused. ias.ac.in

Magnetic Nanoparticles: Cobalt nanoparticles immobilized on magnetic hydrotalcite (Fe3O4/HT-Co) have been used for the synthesis of 2,4,6-triarylpyridines. orgchemres.org These catalysts can be conveniently removed from the reaction mixture using an external magnet and have shown good reusability for up to five successive runs. orgchemres.org

Homogeneous catalysts, while often exhibiting high activity, present greater challenges for separation. However, techniques such as phase-transfer catalysis, as demonstrated with tetrabutylammonium (B224687) hydrogen sulphate (TBAHS), can facilitate the reaction, although recovery of the catalyst itself may be more complex. rasayanjournal.co.in The development of these recyclable catalytic systems is a key step towards more sustainable and cost-effective production of this compound.

Computational and Theoretical Investigations of 2,6 Bis 4 Methoxyphenyl 4 Phenylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the electronic landscape and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule, known as the ground state geometry. For 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, experimental data from X-ray crystallography provides a solid foundation for its molecular structure.

The compound, with the chemical formula C₂₅H₂₁NO₂, crystallizes in a monoclinic system. nih.gov The core of the molecule consists of a central pyridine (B92270) ring, to which a phenyl group is attached at the 4-position, and two 4-methoxyphenyl (B3050149) groups are attached at the 2- and 6-positions. A key feature of its structure is the non-coplanar arrangement of these aromatic rings. The dihedral angles between the central pyridine ring and the phenyl and two methoxyphenyl rings are 35.3°, 22.3°, and 19.8°, respectively. nih.gov This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the adjacent rings, which prevents a planar arrangement.

DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to theoretically determine these geometric parameters. nih.govmaterialsciencejournal.org For similar polysubstituted pyridines, DFT has been shown to accurately reproduce experimental bond lengths and angles. researchgate.net The optimized geometry from such calculations would provide the equilibrium structure in the gas phase, which can then be compared with the experimental solid-state crystal structure.

Table 1: Experimental Crystal Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₂₅H₂₁NO₂ |

| Molecular Weight | 367.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.379 (3) |

| b (Å) | 15.538 (8) |

| c (Å) | 20.51 (1) |

| β (°) | 94.281 (7) |

| Volume (ų) | 2027.3 (17) |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl substituents and the pyridine ring, which can act as electron donors. Conversely, the LUMO is likely distributed over the entire π-system of the pyridine and attached phenyl rings, which can accept electrons.

Electrostatic Potential Surface Analysis for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atoms of the methoxy (B1213986) groups would also exhibit negative potential. These regions are the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would show positive electrostatic potential.

Analysis of similar heterocyclic compounds using MEP has confirmed these general trends, where the heteroatoms are the centers of negative potential. nih.govnih.gov This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Computational Insights into Reactivity and Selectivity

Computational chemistry offers powerful tools to delve into the reactivity of molecules, providing both qualitative and quantitative measures that can guide synthetic efforts.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a general overview of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons.

While specific values for this compound are not reported in the provided search results, these parameters are routinely calculated in computational studies of similar organic molecules to compare their reactivities. nih.govresearchgate.net

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. These functions are calculated from the changes in electron density upon the addition or removal of an electron. For this compound, the Fukui functions would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while certain carbon atoms on the pyridine and phenyl rings are more susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can be employed to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insight into the reaction kinetics.

The synthesis of 2,6-disubstituted pyridines often involves cyclization reactions. elsevierpure.comorgsyn.org For instance, the Hantzsch pyridine synthesis is a well-known method for preparing dihydropyridines, which can then be oxidized to pyridines. mdpi.com Computational studies on such reactions can elucidate the step-by-step mechanism, identifying the rate-determining step and explaining the observed regioselectivity and stereoselectivity. While no specific transition state calculations for the synthesis of this compound were found, the methodologies used in studies of similar cyclization reactions would be directly applicable. mdpi.com

Theoretical Prediction of Electronic Transitions and Spectroscopic Signatures

The interaction of this compound with electromagnetic radiation is fundamental to its potential applications in optoelectronics and as a molecular probe. Theoretical methods are indispensable for predicting and interpreting the spectroscopic signatures that arise from these interactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic excited states of molecules. This method allows for the prediction of electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths.

For molecules with extensive π-conjugated systems, such as this compound, the electronic transitions are typically of a π → π* nature, localized on the aromatic rings, or involve intramolecular charge transfer (ICT). While specific TD-DFT calculations for this compound are not widely available in the public domain, studies on analogous substituted pyridine compounds provide a framework for understanding its likely behavior. For instance, TD-DFT calculations on pyridine-thiophene oligomers have been used to analyze their absorption spectra, revealing how the energies and intensities of electronic transitions are influenced by the molecular structure. acs.org Similar investigations on pyridine dipyrrolide derivatives have shown that modifications to the terminal groups can significantly shift the absorption spectra, a key consideration in the design of organic solar cells. nih.gov

A hypothetical TD-DFT analysis of this compound would likely focus on the transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals would indicate the nature of the electronic transitions. The presence of the electron-donating methoxy groups is expected to influence the energy levels of the frontier orbitals and, consequently, the absorption and emission properties of the molecule.

Table 1: Hypothetical Major Electronic Transitions for this compound from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | --- | --- | --- | HOMO → LUMO |

| S₀ → S₂ | --- | --- | --- | HOMO-1 → LUMO |

| S₀ → S₃ | --- | --- | --- | HOMO → LUMO+1 |

Note: This table is illustrative and represents the type of data that would be generated from a TD-DFT calculation. The values are not based on actual computational results for the specific compound.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy Prediction

Vibrational spectroscopy provides a fingerprint of a molecule's structure, with infrared (IR) and Raman techniques probing the different vibrational modes. Computational vibrational frequency analysis, typically performed using DFT, can predict these spectra with a reasonable degree of accuracy. This analysis not only helps in the assignment of experimentally observed spectral bands but also provides a detailed picture of the molecular motions associated with each vibration.

The predicted vibrational spectrum of this compound would be characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. For example, the C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1600-1400 cm⁻¹ range. The presence of the methoxy groups would introduce characteristic C-O stretching and CH₃ bending modes.

In a computational study of the related molecule 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, DFT calculations were used to assign the observed FT-IR and FT-Raman bands to specific vibrational modes, such as C-H stretching and in-plane and out-of-plane bending. nih.gov A similar analysis for this compound would provide a comprehensive understanding of its vibrational dynamics.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |

| Aromatic C-H Stretch | --- | --- | --- |

| Pyridine Ring Stretch | --- | --- | --- |

| Phenyl Ring Stretch | --- | --- | --- |

| C-O-C Asymmetric Stretch | --- | --- | --- |

| C-O-C Symmetric Stretch | --- | --- | --- |

| C-H In-plane Bend | --- | --- | --- |

| C-H Out-of-plane Bend | --- | --- | --- |

Note: This table illustrates the expected data from a vibrational frequency analysis. The values are not from specific calculations on the title compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamics of this compound

While experimental techniques like X-ray crystallography provide a static picture of the molecular conformation in the solid state nih.govnih.gov, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of a molecule in different environments, such as in solution or at various temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's structure and energy fluctuate over time.

For this compound, a key aspect to investigate via MD simulations would be the rotational freedom of the phenyl and methoxyphenyl rings relative to the central pyridine core. The crystal structure indicates that the rings are not coplanar, with dihedral angles of approximately 22.3°, 35.3°, and 19.8°. nih.govnih.gov MD simulations could explore the energy barriers associated with the rotation of these rings and identify the most stable conformations in solution. This information is crucial as the planarity of the molecule can significantly impact its electronic properties and intermolecular interactions.

Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution, which is pertinent to its applications in materials science. Studies on other complex organic molecules have successfully used MD to understand binding mechanisms and aggregation processes. nih.govnih.gov

Computational Design Principles for Derivations of this compound

Computational chemistry provides a powerful platform for the in silico design of novel derivatives of this compound with enhanced or specific properties. By systematically modifying the parent structure and calculating the resulting changes in electronic and structural properties, researchers can identify promising candidates for synthesis and experimental validation.

Design principles for new derivatives could focus on several key areas:

Tuning Optoelectronic Properties: The introduction of various electron-donating or electron-withdrawing substituents at different positions on the phenyl and pyridine rings can be explored to modulate the HOMO-LUMO energy gap. This, in turn, would alter the absorption and emission wavelengths, a strategy commonly employed in the design of organic light-emitting diodes (OLEDs) and fluorescent probes. Computational studies on other pyridine derivatives have demonstrated the feasibility of this approach. nih.govauctoresonline.org

Enhancing Charge Transport Characteristics: For applications in organic electronics, the reorganization energy is a critical parameter that influences charge mobility. Computational methods can be used to calculate the reorganization energies for a series of designed derivatives to identify structures that are likely to exhibit improved charge transport properties.

Modifying Solubility and Crystal Packing: The nature and position of substituents can significantly affect the intermolecular forces and, consequently, the solubility and solid-state packing of the molecule. Computational predictions of these properties can guide the design of derivatives with improved processability for device fabrication.

Applications in Advanced Materials and Enabling Technologies Non Prohibited Focus

Organic Electronics and Optoelectronic Materials

The investigation into the role of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine in organic electronic and optoelectronic devices remains an unexplored area in the available scientific literature. Pyridine-based compounds are of interest in materials science due to their electron-deficient nature, which can be advantageous for electron transport. However, without specific studies on this particular compound, any discussion of its potential would be purely speculative.

Role as Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)

No published research could be found that details the use of this compound as a charge transport layer in OLEDs. Performance metrics such as charge carrier mobility, luminance efficiency, and device lifetime, which are critical for evaluating such applications, are not available.

Active Layer Components in Organic Photovoltaic (OPV) Devices

Similarly, there is no information regarding the incorporation of this compound as a component in the active layer of organic photovoltaic devices. Key parameters like power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor have not been reported for OPVs utilizing this compound.

Integration into Organic Field-Effect Transistors (OFETs)

The potential integration of this compound into organic field-effect transistors has not been described in the accessible literature. Therefore, crucial data on its performance as a semiconductor in an OFET, including field-effect mobility, on/off ratio, and threshold voltage, are absent.

Electron-Transporting and Hole-Blocking Capabilities in Multilayer Devices

While the pyridine (B92270) core suggests potential for electron-transporting properties, there are no experimental studies that confirm or quantify these capabilities for this compound. Likewise, its effectiveness as a hole-blocking material in multilayer electronic devices has not been investigated or reported.

Chemosensors and Molecular Recognition Systems

The application of pyridine derivatives in chemosensors is a known area of research, often leveraging the nitrogen atom's ability to coordinate with metal ions or participate in hydrogen bonding. However, specific studies on this compound for these purposes are not present in the public domain.

Development of Chemosensors for Specific Metal Ions and Anions

There is no available research on the development of chemosensors based on this compound for the detection of specific metal ions or anions. Data regarding its selectivity, sensitivity, and the mechanism of interaction with various analytes are not available.

Application as Fluorescent Probes for Environmental Pollutants and Material Diagnostics (non-biological)

The unique photophysical properties of this compound and its derivatives make them promising candidates for fluorescent probes in the detection of environmental pollutants and for material diagnostics. The core structure, a pyridine ring, can be functionalized to enhance its sensing capabilities. Pyridine-based fluorescent sensors are known to be effective in detecting a variety of analytes, including toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The mechanism of detection often involves the coordination of the metal ion with the nitrogen atom of the pyridine ring, leading to a measurable change in the fluorescence spectrum. mdpi.com

Furthermore, derivatives of 2,6-diaminopyridine have been synthesized and investigated for their ability to bind with transition metal ions. nih.gov These studies have shown that the presence of electron-donating groups, such as amino groups, conjugated with the electron-withdrawing pyridine ring can lead to intramolecular charge transfer upon excitation. nih.gov Interaction with a metal ion like Cu²⁺ can enhance the electron-withdrawing character of the pyridine ring, resulting in a red-shifted and intensified fluorescence spectrum. nih.gov This principle suggests that this compound, with its methoxy (B1213986) groups acting as electron-donating substituents, could be similarly tailored for selective metal ion detection.

In addition to metal ions, pyridine-based systems have been explored as optical sensors for nitroaromatic compounds, which are common environmental pollutants. mdpi.com The electron-accepting nature of nitroaromatics can quench the fluorescence of a conjugated polymer or a small molecule fluorophore through photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com Polyaniline-Ag composites, for instance, have been used to detect 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB) with high sensitivity. mdpi.com The versatile electronic nature of the this compound scaffold allows for modifications to optimize its interaction with specific nitroaromatic pollutants, making it a viable platform for developing new environmental sensors.

The following table summarizes the fluorescence sensing applications of related pyridine derivatives, highlighting the potential of this compound in this field.

| Analyte | Sensing Principle | Observed Change | Potential Application for this compound |

| Heavy Metal Ions (e.g., Cr²⁺, Cu²⁺) | Coordination with pyridine nitrogen | Change in fluorescence intensity and/or wavelength | Functionalization to enhance selectivity and sensitivity for specific industrial pollutants. |

| Nitroaromatic Compounds (e.g., TNP) | Fluorescence quenching via PET or FRET | Decrease in fluorescence intensity | Development of sensors for detecting explosive residues or industrial byproducts. |

| Benzene and Gasoline Adulterants | Solvatochromism | Shift in emission maxima depending on solvent polarity | Use in material diagnostics to assess the quality and purity of industrial solvents. mdpi.com |

Host-Guest Interactions for Selective Molecular Binding and Detection

The structure of this compound, with its aromatic rings and potential for functionalization, makes it an interesting candidate for participating in host-guest chemistry. Host-guest complexes are supramolecular assemblies stabilized by non-covalent interactions. usc.gal The ability of a host molecule to selectively bind a guest molecule is fundamental to molecular recognition, which has applications in sensing, separation, and catalysis.

Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are common hosts for a variety of guest molecules. usc.gal The formation of inclusion complexes with CDs can be driven by hydrophobic interactions and is often studied using techniques like ¹³C NMR spectroscopy and molecular modeling. nih.gov The chiral cavity of a cyclodextrin can create an anisotropic environment, leading to the splitting of prochiral carbon signals in the NMR spectrum of the guest molecule. nih.gov Given the aromatic nature of the phenyl and methoxyphenyl substituents of this compound, it is plausible that it could form stable inclusion complexes with cyclodextrins, with the aromatic rings being encapsulated within the CD cavity.

Beyond cyclodextrins, acyclic pyridine-based receptors have been designed for the molecular recognition of carbohydrates. nih.gov These receptors utilize the 2-aminopyridine group as a highly effective recognition element. nih.gov This demonstrates that the pyridine moiety itself can be a key component in designing synthetic receptors for specific guest molecules. By incorporating appropriate functional groups onto the this compound framework, it could be engineered to selectively bind a variety of guest molecules through hydrogen bonding and other non-covalent interactions.

The table below outlines potential host-guest systems involving this compound.

| Host Molecule | Potential Guest Molecule(s) | Driving Force for Interaction | Potential Application |

| Cyclodextrins (α, β, γ) | This compound | Hydrophobic interactions, van der Waals forces | Solubilization of the compound, controlled release systems. usc.gal |

| This compound (functionalized) | Small organic molecules, anions | Hydrogen bonding, π-π stacking, electrostatic interactions | Selective sensing, molecular separation. |

| Metal-organic frameworks (MOFs) with pyridine binding sites | This compound | Coordinative bonding | Gas storage, heterogeneous catalysis. |

Catalysis and Ligand Design in Synthetic Transformations

The pyridine scaffold is a cornerstone in the design of ligands for a wide range of catalytic transformations. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity.

Utilization as Ligands in Transition Metal-Catalyzed Organic Reactions

Pyridine derivatives are extensively used as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the pyridine ligand can be tuned to optimize the catalytic activity and selectivity. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

The 2,6-diarylpyridine framework of this compound makes it a bidentate N,N'-ligand, which can chelate to a metal center. The methoxy groups on the phenyl rings can also influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. Palladium complexes of pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated excellent catalytic activity in Suzuki-Miyaura reactions of aryl halides under mild conditions. nih.gov This suggests that complexes of this compound with transition metals like palladium could be effective catalysts for various cross-coupling reactions.

Organocatalytic Applications in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral pyridine derivatives have been successfully employed as organocatalysts in a variety of enantioselective reactions. chim.it The development of broadly applicable chiral pyridine units (CPUs) is an active area of research. nih.gov These CPUs can be incorporated into more complex ligand frameworks to achieve high levels of stereocontrol.

While this compound itself is achiral, it serves as a valuable scaffold for the development of chiral organocatalysts. Introduction of chiral substituents at appropriate positions on the pyridine or phenyl rings could lead to new classes of chiral ligands and organocatalysts. For example, chiral pyridine-hydrazone ligands have been used in palladium-catalyzed additions of boronic acids to cyclic ketimines with high yields and enantioselectivities. nih.gov Furthermore, the combination of a sulfonyldiamine-CuCl complex with pyridine has been shown to catalyze the enantioselective Henry reaction. acs.org

Support for Heterogeneous Catalysis through Surface Functionalization

Immobilizing homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. Pyridine-functionalized polymers have been used as supports for palladium catalysts in C(sp³)–H arylation reactions. acs.org This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts.

This compound can be functionalized with reactive groups that allow for its covalent attachment to a solid support, such as silica (B1680970), polystyrene, or magnetic nanoparticles. The resulting supported ligand could then be used to chelate metal ions, creating a heterogeneous catalyst. Cobalt-embedded pyridine-functionalized polystyrene superfine fibers have been fabricated and used as a recyclable catalyst for Heck reactions. researchgate.net This demonstrates the potential for developing robust and reusable catalysts based on the immobilization of pyridine-containing ligands like this compound.

The following table summarizes the potential catalytic applications of this compound.

| Catalysis Type | Role of this compound | Target Reactions | Potential Advantages |

| Transition Metal Catalysis | Ligand for metals like Pd, Rh, Ni, Cu | Cross-coupling (Suzuki, Heck, etc.), C-H functionalization | Tunable electronic and steric properties, potential for high catalytic activity. nih.govbeilstein-journals.org |

| Organocatalysis | Chiral scaffold (upon modification) | Asymmetric aldol (B89426), Michael, Diels-Alder reactions | Metal-free catalysis, potential for high enantioselectivity. chim.itresearchgate.net |

| Heterogeneous Catalysis | Immobilized ligand on a solid support | Various organic transformations | Catalyst recyclability, ease of product purification. acs.orgresearchgate.net |

Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a fundamental concept in this field. Pyridine-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. rsc.orgrsc.org

The structure of this compound, with its pyridine nitrogen atom as a hydrogen bond acceptor and multiple aromatic rings capable of π-π stacking, provides the necessary features for self-assembly. The methoxy groups can also participate in weaker hydrogen bonding interactions. Pyridine-containing block copolymers have been shown to self-assemble into nano-objects through complementary hydrogen bonding between the pyridine and amide groups. rsc.orgrsc.org Similarly, low-symmetric aromatic carboxylic acids can co-assemble with pyridine molecules to form stable two-component structures regulated by the shape of the pyridine derivative. researchgate.net

Furthermore, the coordination of the pyridine nitrogen to metal ions can drive the formation of discrete or polymeric supramolecular assemblies. unica.it The reaction of pyridyl-based ligands with metal ions can lead to the formation of metallacycles, metallacages, and coordination polymers with interesting structural and functional properties. The self-assembly of an octameric Cu(II) coordination complex has been shown to form a molecular capsule capable of trapping pyridine molecules through a combination of hydrogen bonding and copper(II) coordination. scispace.com This highlights the potential of this compound to act as a ditopic ligand in the construction of complex supramolecular architectures.

The following table outlines the potential supramolecular structures that could be formed from this compound.

| Type of Interaction | Resulting Supramolecular Structure | Potential Properties/Applications |

| Hydrogen Bonding | 1D chains, 2D sheets, discrete assemblies | Crystalline materials, gels, liquid crystals. rsc.orgresearchgate.net |

| π-π Stacking | Columnar structures, layered materials | Organic electronic materials, sensors. mdpi.com |

| Metal Coordination | Metallacycles, coordination polymers, metal-organic frameworks (MOFs) | Porous materials for storage and separation, catalysts, luminescent materials. unica.itacs.org |

| Host-Guest Interactions | Inclusion complexes, molecular capsules | Drug delivery, molecular recognition, sensing. usc.galscispace.com |

Self-Assembly into Ordered Nanostructures and Thin Films

The self-assembly of organic molecules is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the presence of aromatic rings makes π-π stacking a significant driving force for self-assembly. The methoxy groups can also participate in weaker hydrogen bonding and dipole-dipole interactions, further influencing the packing arrangement. Theoretical studies on similarly substituted phenylpyridines suggest that the molecular shape and the distribution of electrostatic potential play crucial roles in directing the self-assembly process into specific morphologies such as nanofibers, vesicles, or thin films. The formation of such ordered structures is critical for applications in organic electronics, where charge transport is highly dependent on molecular packing and orientation.

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

Pyridine and its derivatives are well-established ligands in coordination chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can readily coordinate to metal ions researchgate.net. This fundamental property allows this compound to act as a mono- or multi-topic ligand in the formation of coordination complexes and metal-organic frameworks (MOFs) researchgate.net. The steric bulk of the phenyl and methoxyphenyl substituents can influence the coordination geometry and the resulting dimensionality of the framework.

The incorporation of this compound into MOFs could lead to materials with interesting properties, such as tunable porosity for gas storage and separation, catalytic activity, and luminescence. The methoxy groups on the peripheral phenyl rings can also serve as secondary binding sites or as functional groups to modulate the electronic properties of the resulting framework. While specific MOFs based on this particular ligand are yet to be extensively reported, the vast field of pyridine-based MOFs provides a strong precedent for its potential in creating novel, functional porous materials.

Supramolecular Interactions in Crystal Engineering

The crystal structure is monoclinic, and the molecule is not planar. The angles between the central pyridine ring and the three benzene rings are 22.3°, 35.3°, and 19.8° nih.gov. This twisted conformation prevents close packing and creates voids in the crystal lattice. The C—H⋯π interactions effectively link the molecules, forming a stable three-dimensional network. Understanding these interactions is fundamental to crystal engineering, as it allows for the rational design of molecular solids with desired physical properties, such as melting point, solubility, and mechanical strength.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P21/c | 6.379(3) | 15.538(8) | 20.51(1) | 90 | 94.281(7) | 90 |

Table 1: Crystallographic data for this compound. nih.gov

Non-Linear Optical (NLO) Materials

The quest for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugation and charge-transfer characteristics are particularly promising candidates for NLO materials.

Design and Synthesis for Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The design of molecules for SHG typically involves creating a non-centrosymmetric structure with a large second-order hyperpolarizability (β).

For this compound, the presence of electron-donating methoxy groups (-OCH3) and the extended π-system of the pyridine and phenyl rings create a "push-pull" like electronic structure, which is a common design strategy for enhancing β. Theoretical studies on similar pyridine derivatives suggest that the strategic placement of donor and acceptor groups can significantly enhance the SHG response nih.gov. The synthesis of such compounds can be achieved through various organic reactions, often involving condensation reactions to form the central pyridine ring nih.gov. While specific experimental data on the SHG properties of this compound are limited, its molecular structure is indicative of potential second-order NLO activity.

Evaluation of Two-Photon Absorption (TPA) Cross-Sections for Specialized Applications

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the intensity of the incident light and has applications in 3D microfabrication, photodynamic therapy, and high-resolution imaging. The efficiency of TPA is quantified by the TPA cross-section (σ₂).

Theoretical studies on polyaryl substituted pyridines have shown that the TPA cross-section can be significantly influenced by the molecular structure, particularly by the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer upon excitation. The methoxy groups in this compound act as electron donors, which can enhance the TPA cross-section. Computational models predict that the TPA cross-section of such molecules can be tuned by modifying the substituents on the phenyl rings. While experimental determination of the TPA cross-section for this specific compound using techniques like the Z-scan method is needed for a definitive evaluation, theoretical predictions suggest that it could be a promising material for TPA-based applications.

| Compound Family | Predicted TPA Cross-Section Range (GM) | Key Structural Features for Enhancement |

| Polyaryl Substituted Pyridines | 20 - 250 | Electron donor-acceptor groups, extended π-conjugation |

| Push-Pull Pyridine Derivatives | >100 | Strong intramolecular charge transfer |

Table 2: Theoretical predictions of TPA cross-sections for related pyridine derivatives. (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Structure Property Relationships and Derivatization Strategies of 2,6 Bis 4 Methoxyphenyl 4 Phenylpyridine

Systematic Modification of the Phenyl Moieties and their Electronic Influence

The electronic properties of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine can be intentionally altered by adding different chemical groups to its outer phenyl rings. These modifications can significantly affect how the molecule interacts with light and its electrochemical behavior.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the 2,6-diaryl-4-phenylpyridine framework can be fine-tuned by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl rings. Adding strong EDGs, such as a dimethylamino group, tends to increase the electron density of the molecule, which can lead to a shift in its light absorption and emission to longer wavelengths (a bathochromic shift).

Conversely, incorporating EWGs like cyano or nitro groups pulls electron density away from the central pyridine (B92270) ring. This typically results in the absorption and emission of light at shorter wavelengths (a hypsochromic shift). The position of these groups on the phenyl ring is also crucial; a group at the para position generally has a stronger electronic influence than one at the meta position due to resonance effects. Studies on various pyridino-18-crown-6 ethers have demonstrated that the electronic effects of substituents on the pyridine ring influence the stability of complexes they form. mdpi.com

| Substituent at 4'-position of 2,6-diaryl rings | Predicted Absorption Max (λabs, nm) Shift | Predicted Emission Max (λem, nm) Shift |

|---|---|---|

| -OCH3 (Anisyl) | Reference | Reference |

| -N(CH3)2 | Bathochromic (Red Shift) | Bathochromic (Red Shift) |

| -H | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) |

| -CN | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) |

| -NO2 | Strong Hypsochromic (Blue Shift) | Strong Hypsochromic (Blue Shift) |

Note: This table illustrates general trends in spectral shifts based on substituent electronic effects and does not represent specific experimental data.

Steric Effects of Substituents on Molecular Conformation and Packing

The size and placement of substituents on the phenyl rings significantly influence the molecule's three-dimensional shape and how it packs in a solid form. In the crystal structure of this compound, the phenyl rings are twisted relative to the central pyridine ring. nih.govnih.gov The angles between the central pyridine ring and the two 4-methoxyphenyl (B3050149) rings and the 4-phenyl ring are reported to be 22.3°, 35.3°, and 19.8°, respectively. nih.govnih.gov

Introducing bulky substituents can increase this twisting, which may disrupt the electronic communication across the molecule and alter its photophysical properties. For instance, research on N6-substituted adenine-ferrocene conjugates has shown that bulky substituents can sterically hinder certain reactions, thereby controlling the reaction's outcome. nih.gov The way these molecules pack together in a solid is also affected, influencing properties like luminescence and charge transport.

Regiochemical Control in the Functionalization of the Pyridine Core

The pyridine ring itself can be chemically modified to introduce new functional groups, further tailoring the molecule's properties.

Strategies for Diversification at the 3- and 5-Positions of the Pyridine Ring

The 3- and 5-positions of the pyridine ring in 2,4,6-triarylpyridines are susceptible to attack by electron-seeking reagents. Halogenation at these positions provides a starting point for a variety of cross-coupling reactions, allowing for the attachment of diverse chemical groups. sci-hub.se Another approach is directed ortho-metalation, where a directing group guides a metal to a specific position, enabling the introduction of a functional group. nih.gov The regioselective difunctionalization of pyridines can also be achieved via 3,4-pyridyne intermediates. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of this compound and its analogues is often accomplished through multicomponent reactions. A common method is a one-pot condensation of an acetophenone (B1666503), an aldehyde, and an ammonium (B1175870) salt. researchgate.netorgchemres.orgderpharmachemica.com For the title compound, this involves reacting 4-methoxyacetophenone and benzaldehyde (B42025) with a nitrogen source like ammonia (B1221849). nih.gov Microwave-assisted synthesis has also been employed to produce this compound efficiently. nih.govnih.gov

Post-Synthetic Functionalization Methodologies

Post-synthetic functionalization allows for the diversification of the core this compound structure. While direct functionalization data for this specific molecule is not extensively detailed, standard organic chemistry reactions can be applied to its constituent aromatic rings.

Electrophilic Aromatic Substitution: The pendant phenyl and methoxyphenyl rings are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The methoxy (B1213986) groups (-OCH₃) are ortho-, para-directing and activating, making the positions ortho to these groups on the methoxyphenyl rings the most likely sites for substitution. The unsubstituted phenyl ring at the 4-position can also be functionalized, likely at the para-position due to steric hindrance.

Demethylation: The methoxy groups can be cleaved to yield the corresponding hydroxy-substituted derivatives. This transformation dramatically alters the molecule's polarity, solubility, and hydrogen bonding capabilities, which can, in turn, influence its solid-state packing and electronic properties.

Pyridine Ring Functionalization: The nitrogen atom in the pyridine ring can be targeted. For instance, it can be oxidized to a pyridine N-oxide. This modification alters the electronic properties of the pyridine ring, making it more electron-deficient and potentially opening up pathways for further reactions, such as nucleophilic substitution on the pyridine ring itself.

A summary of potential post-synthetic functionalization reactions is presented below.

| Reaction Type | Reagents | Potential Site of Functionalization | Resulting Functional Group |

| Nitration | HNO₃/H₂SO₄ | Phenyl/Methoxyphenyl rings (ortho/para) | Nitro (-NO₂) |

| Bromination | Br₂/FeBr₃ | Phenyl/Methoxyphenyl rings (ortho/para) | Bromo (-Br) |

| Acylation | RCOCl/AlCl₃ | Phenyl/Methoxyphenyl rings (para) | Acyl (-COR) |

| Demethylation | BBr₃ | Methoxyphenyl rings | Hydroxyl (-OH) |

| N-Oxidation | m-CPBA | Pyridine Nitrogen | N-oxide |

Parallel Synthesis Approaches for Library Generation

To explore the structure-property landscape more broadly, parallel synthesis can be employed to generate a library of analogues. Multicomponent reactions (MCRs) are particularly well-suited for this approach due to their efficiency and convergence. ymerdigital.com The synthesis of the 2,4,6-trisubstituted pyridine core, as seen in this compound, is often achieved through variations of the Hantzsch pyridine synthesis or similar one-pot condensation reactions. ymerdigital.comresearchgate.net

A combinatorial library can be generated by systematically varying the three key building blocks:

An aldehyde (source of C4 and the 4-position substituent).

Two equivalents of a ketone (source of C2, C6, C3, C5, and their substituents).

An ammonia source (provides the nitrogen atom). nih.gov

For example, a library based on the this compound scaffold could be constructed by reacting a diverse set of substituted benzaldehydes with 4-methoxyacetophenone and an ammonia source. This strategy allows for the rapid generation of dozens or hundreds of unique compounds, each with a slight structural variation, which can then be screened for desired properties. nih.gov

| Building Block 1 (Aldehyde) | Building Block 2 (Ketone) | Resulting 4-Substituent | Resulting 2,6-Substituent |

| Benzaldehyde | 4-Methoxyacetophenone | Phenyl | 4-Methoxyphenyl |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | 4-Chlorophenyl | 4-Methoxyphenyl |

| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | 4-Nitrophenyl | 4-Methoxyphenyl |

| Benzaldehyde | 4-Chloroacetophenone | Phenyl | 4-Chlorophenyl |

| 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 4-Chlorophenyl | 4-Chlorophenyl |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

QSPR modeling provides a mathematical framework to correlate a molecule's structural features with its macroscopic properties, enabling predictive design and reducing the need for exhaustive experimental synthesis and testing. nih.gov

Development of QSPR Models for Performance Prediction in Material Science

The development of a robust QSPR model is a systematic process aimed at creating a statistically significant correlation between molecular descriptors and a specific property, such as photoluminescence quantum yield, charge carrier mobility, or melting point. researchgate.net

The typical workflow for developing a QSPR model is as follows:

Data Set Curation: A diverse set of compounds with accurately measured experimental data for the property of interest is assembled. This set is then typically divided into a training set for model development and a test set for external validation. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including its topology, geometry, and electronic character. numberanalytics.com

Model Generation: Using the training set, a mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. This equation links a subset of the most relevant descriptors to the experimental property.

Model Validation: The model's predictive power is rigorously assessed. Internal validation is performed on the training set, while external validation uses the test set to ensure the model can accurately predict the properties of compounds it has not seen before. Statistical metrics such as the squared correlation coefficient (R²) are used to evaluate performance. researchgate.net

For example, a hypothetical QSPR model for predicting the wavelength of maximum fluorescence emission (λ_em) might take the form:

λ_em = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis.

| Compound ID | Experimental λ_em (nm) | Predicted λ_em (nm) | Residual (nm) |

| Compound 1 | 450 | 452 | -2 |

| Compound 2 | 465 | 463 | 2 |

| Compound 3 | 440 | 441 | -1 |

| Compound 4 | 480 | 478 | 2 |

| Compound 5 | 455 | 456 | -1 |

Selection and Validation of Molecular Descriptors for Electronic and Optical Behavior

The choice of molecular descriptors is critical for building a predictive QSPR model, especially for electronic and optical properties. These descriptors must capture the essential quantum mechanical and physicochemical features that govern how a molecule interacts with light and electric fields. acs.org Molecular descriptors are broadly categorized into several classes. numberanalytics.com

Electronic Descriptors: These are paramount for modeling optoelectronic properties. They are derived from quantum chemical calculations and describe the electron distribution and orbital energies within the molecule. researchgate.net Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. researchgate.net The HOMO-LUMO gap, for instance, is often correlated with the electronic absorption energy of a molecule.

Topological Descriptors: These are numerical representations of molecular connectivity, such as the Wiener and Randić indices, which describe the size and branching of a molecule. numberanalytics.com

Geometrical Descriptors: These describe the 3D shape of a molecule, including molecular volume and surface area. numberanalytics.com

Physicochemical Descriptors: These relate to properties like logP (lipophilicity) and molar refractivity, which can influence intermolecular interactions and bulk material properties.

For predicting the electronic and optical behavior of this compound derivatives, a selection of descriptors would be chosen and validated. Validation involves statistical analysis to confirm that each descriptor in the final model has a significant and non-random correlation with the property being predicted.

| Descriptor Type | Specific Descriptor | Relevance to Electronic/Optical Properties |

| Electronic | HOMO Energy | Relates to ionization potential and electron-donating ability. researchgate.net |

| Electronic | LUMO Energy | Relates to electron affinity and electron-accepting ability. researchgate.net |

| Electronic | HOMO-LUMO Gap | Correlates with the energy of the lowest electronic transition (absorption). researchgate.net |

| Electronic | Dipole Moment | Influences intermolecular interactions, solubility, and molecular packing. |

| Electronic | Polarizability | Describes the molecule's response to an external electric field, related to refractive index. |

| Geometrical | Molecular Surface Area | Affects intermolecular interactions and can influence solid-state packing. numberanalytics.com |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research on 2,6 Bis 4 Methoxyphenyl 4 Phenylpyridine

Spectroscopic Methods for Definitive Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular framework of a substance. For a complex aromatic molecule like 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By mapping the magnetic environments of protons (¹H NMR) and carbon atoms (¹³C NMR), a complete structural picture can be assembled.

Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the central pyridine (B92270) ring, the 4-phenyl substituent, and the two 4-methoxyphenyl (B3050149) groups. The protons on the pyridine ring at the 3 and 5 positions would appear as a singlet, while the protons on the other aromatic rings would exhibit doublet and multiplet patterns characteristic of their substitution. The methoxy (B1213986) groups (-OCH₃) would present as a sharp singlet, integrating to six protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts would confirm the presence of the pyridine core, the three distinct phenyl rings, and the methoxy carbons. Based on data from similarly substituted pyridines, the expected chemical shifts can be predicted. rsc.org For instance, the carbon atoms of the pyridine ring and the carbons bearing the methoxy groups are highly characteristic. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on the analysis of structurally similar compounds. rsc.org

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methoxy Protons (-OCH₃) | ~ 3.9 | ~ 55.4 |

| Pyridine Protons (H-3, H-5) | ~ 7.9 | ~ 117.0 |

| 4-Methoxyphenyl Protons | ~ 7.0 (d), ~ 8.2 (d) | ~ 114.5, ~ 128.8, ~ 136.0, ~ 160.0 |

| 4-Phenyl Protons | ~ 7.5-7.8 (m) | ~ 127.5, ~ 129.0, ~ 129.5, ~ 138.5 |

| Pyridine Carbons (C-2, C-6) | - | ~ 157.0 |

| Pyridine Carbon (C-4) | - | ~ 150.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

Research Findings: The molecular formula for this compound is C₂₅H₂₁NO₂. nih.gov The calculated monoisotopic mass for this compound is 367.1572 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecular ion [M+H]⁺ at m/z 368.1645. The high accuracy of HRMS (typically within 5 ppm) provides unambiguous confirmation of the chemical formula. lcms.cz

Furthermore, fragmentation analysis (MS/MS) can be performed to support the structural assignment. The [M+H]⁺ ion can be induced to break apart, and the resulting fragments provide clues about the molecule's connectivity. Expected fragmentation pathways would include the loss of methyl radicals (•CH₃) from the methoxy groups or cleavage of the bonds connecting the phenyl and methoxyphenyl rings to the central pyridine core.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₁NO₂ nih.gov |

| Calculated Monoisotopic Mass | 367.1572 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 368.1645 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups.

Research Findings: The IR spectrum of this compound would display a characteristic set of absorption bands. Key features would include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and pyridine rings in the 1400-1600 cm⁻¹ region. A crucial band would be the strong C-O stretching vibration from the two ether linkages of the methoxy groups, expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). A peak corresponding to the methoxy C-H stretch may also be observed around 2840 cm⁻¹. scribd.com

Table 3: Expected Characteristic IR Absorption Bands for this compound